molecular formula C26H20O5 B12209962 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12209962
M. Wt: 412.4 g/mol
InChI Key: YLRCXSNOHXHXRZ-SMDHAYCWSA-N
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Description

Benzofuran Core

The 2,3-dihydro-1-benzofuran-3-one system features a fused benzene ring (positions 1–6) and a partially saturated furan ring (positions 7–9), with a ketone at position 3. This scaffold is structurally rigid, promoting planarity and conjugation across the bicyclic system.

Chalcone Fragment

The chalcone moiety, represented by the (2E)-3-phenylprop-2-enoate ester, consists of an α,β-unsaturated ketone (enone) system. The E-configuration at the enone double bond (C2–C3) ensures maximal conjugation between the carbonyl group and the phenyl ring, enhancing electronic delocalization.

Hybrid Connectivity

The benzofuran and chalcone units are linked via:

  • C2–C1' bond : The benzylidene group bridges the benzofuran core (C2) and the 2-ethoxybenzene ring, creating an extended π-conjugated system.
  • Ester linkage : The enoate ester at position 6 connects the benzofuran’s oxygen (O6) to the chalcone’s carbonyl group, introducing steric and electronic modulation.

This architecture facilitates intramolecular charge transfer, a feature correlated with bioactive properties in analogous hybrids.

Comparative Structural Analysis with Related Benzofuran Derivatives

The structural uniqueness of this compound becomes evident when contrasted with other benzofuran derivatives (Table 2).

Table 2: Comparative Structural Features of Benzofuran Derivatives

Compound Substituents Key Structural Differences
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one - 4-Methoxybenzylidene at C2
- Hydroxy at C6
Lack of chalcone ester; smaller substituent at C6
1-(7-Ethoxy-1-benzofuran-2-yl) chalcone - Ethoxy at C7 of benzofuran
- Chalcone at C2
Ethoxy position differs; no ester linkage
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate - 4-Ethylbenzylidene at C2
- 2-Methylpropanoate at C6
Bulkier ester group; altered benzylidene substituent

Key Observations:

  • Substituent Positioning : Unlike derivatives with ethoxy groups at C7 or C4, this compound’s 2-ethoxybenzylidene group at C2 optimizes steric compatibility with the chalcone ester at C6.
  • Chalcone Integration : The (2E)-3-phenylprop-2-enoate ester distinguishes it from non-esterified chalcone hybrids, introducing enhanced polarity and potential hydrogen-bonding capacity.
  • Stereochemical Complexity : The simultaneous Z- and E-configurations at C2 and C6, respectively, contrast with simpler derivatives lacking defined stereochemistry, suggesting tailored conformational stability.

Properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H20O5/c1-2-29-22-11-7-6-10-19(22)16-24-26(28)21-14-13-20(17-23(21)31-24)30-25(27)15-12-18-8-4-3-5-9-18/h3-17H,2H2,1H3/b15-12+,24-16-

InChI Key

YLRCXSNOHXHXRZ-SMDHAYCWSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A mixture of toluene (PhMe) and glacial acetic acid (AcOH) in a 4:1 ratio serves as the solvent system. Cyclohexenone reacts with BQ at reflux (110–120°C) for 18–24 hours, forming a cyclic intermediate through a protonated transition state. Subsequent dehydration and aromatization yield the benzofuran core.

Table 1: Optimization of Benzofuran Core Synthesis

ParameterOptimal ValueYield (%)
SolventPhMe/AcOH (4:1)81
Temperature110–120°C-
Reaction Time18–24 h-
CatalystAcOH (self-catalyzed)-

This method eliminates the need for external coupling agents, streamlining the synthesis compared to traditional multi-step approaches.

ComponentQuantityRole
2-Ethoxybenzaldehyde1.2 eqElectrophile
Benzofuran Intermediate1.0 eqNucleophile
Piperidine5 mol%Catalyst
Ethanol10 mL/mmolSolvent

The reaction proceeds via enolate formation at the benzofuran’s α-position, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the ethoxy oxygen and the carbonyl group.

Esterification with (2E)-3-Phenylprop-2-Enoic Acid

The final step involves esterifying the hydroxyl group at the 6-position of the benzofuran with (2E)-3-phenylprop-2-enoic acid.

Steglich Esterification

This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Table 3: Esterification Conditions

ReagentQuantityFunction
(2E)-3-Phenylprop-2-enoic Acid1.5 eqSubstrate
DCC1.2 eqCoupling Agent
DMAP0.1 eqCatalyst
Dichloromethane (DCM)15 mL/mmolSolvent

Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 12 hours at room temperature. Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the product is purified via column chromatography (silica gel, ethyl acetate/hexanes).

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 70% while maintaining yields at 75–80%. This approach is advantageous for scaling up production.

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in non-aqueous media offers a greener alternative, achieving 65% yield under mild conditions (40°C, 48 h).

Characterization and Quality Control

Critical analytical data for the final compound include:

Table 4: Spectroscopic Characterization

TechniqueKey Data
1H^1H NMRδ 7.82 (d, J=15.6 Hz, H-α), 7.35 (m, Ar-H)
13C^{13}C NMRδ 188.2 (C=O), 165.4 (O-CO-O)
HRMSm/z 412.1312 [M+H]+^+ (calc. 412.1315)

Purity is confirmed via HPLC (≥98%, C18 column, acetonitrile/water).

Challenges and Optimization Strategies

Stereochemical Control

The (Z)-configuration of the benzylidene group is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization. Addition of molecular sieves (4Å) improves stereoselectivity by 15%.

Yield Enhancement

  • Solvent-Free Conditions : Ball milling the reactants increases yields to 85% by enhancing molecular contact.

  • Catalyst Recycling : Immobilized piperidine on mesoporous silica reduces catalyst loading by 40% without compromising efficiency.

Industrial-Scale Considerations

Table 5: Cost Analysis for Pilot Production

ComponentCost per kg (USD)Contribution to Total Cost (%)
2-Ethoxybenzaldehyde12045
DCC9530
Solvents5015
Purification3510

Process intensification strategies, such as continuous flow reactors, reduce solvent consumption by 60% and cut production costs by 25% .

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of benzofuran derivatives with benzylidene and propenoate ester substituents. Key analogs include:

Compound Name Substituent (Benzylidene) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
(2Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate 3-Methyl 3-Phenylpropenoate (E) C25H20O5 400.4 Higher lipophilicity due to methyl group; reduced polarity compared to ethoxy analog.
{[(2Z)-2-(3-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Bromo Acetate C17H10BrO5 374.2 Electron-withdrawing Br increases electrophilicity; potential halogen bonding .
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate 2-Furyl 2,6-Dimethoxybenzoate C22H16O7 392.4 Heteroaromatic furan enhances π-π stacking; dimethoxy ester improves solubility.
[(2Z)-2-(Furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate Furan-2-yl 3-Phenylpropenoate (E) C22H14O5 358.3 Reduced steric bulk compared to ethoxy analog; furan may alter metabolic stability.
(2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-Fluoro 2-Methylpropenoxy C20H15FO4 338.3 Fluorine’s electronegativity impacts dipole moments and binding interactions .

Key Trends and Research Findings

Electronic and Steric Effects
  • Ethoxy vs. Methyl/Halogen Substituents: The 2-ethoxy group in the target compound provides stronger electron-donating effects than methyl () or electron-withdrawing halogens ().
  • Halogenated Analogs : Bromo () and fluoro () substituents introduce polarizable electron-deficient regions, facilitating halogen bonding in crystal packing .
Stereochemical and Conformational Differences
  • All analogs retain the Z-configuration at the benzylidene double bond, critical for maintaining planar conjugation with the benzofuran core.
  • The (2E)-configuration in the propenoate ester ensures extended conjugation, enhancing UV absorption properties compared to non-conjugated esters (e.g., acetate in ).
Solubility and Bioavailability
  • The 2,6-dimethoxybenzoate ester () improves aqueous solubility due to methoxy groups’ polarity, whereas the ethoxy analog’s larger substituent may reduce solubility .
  • Furyl-containing analogs () exhibit lower molecular weights and increased metabolic lability due to heteroaromatic oxidation .
Hydrogen Bonding and Crystallinity
  • Ethoxy and methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices .

Biological Activity

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzofuran core with an ethoxybenzylidene moiety and a phenylprop-2-enoate group. Its molecular formula is C24H24O5C_{24}H_{24}O_{5} with a molecular weight of 392.4 g/mol. The structure can be represented as follows:

 2Z 2 2 ethoxybenzylidene 3 oxo 2 3 dihydro 1 benzofuran 6 yl 2E 3 phenylprop 2 enoate\text{ 2Z 2 2 ethoxybenzylidene 3 oxo 2 3 dihydro 1 benzofuran 6 yl 2E 3 phenylprop 2 enoate}

Antioxidant Properties

Research indicates that compounds similar to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

Anticancer Activity

Preliminary studies suggest that (2Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives may possess anticancer properties. In vitro assays indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • In Vitro Studies : A study conducted by Smith et al. (2020) demonstrated that (2Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM.
    Cell LineIC50 (µM)
    MCF7 (Breast)15
    A549 (Lung)20
    HeLa (Cervical)18
  • In Vivo Studies : In animal models, these compounds exhibited anti-tumor effects when administered at doses of 50 mg/kg body weight. Tumor size reduction was observed in treated groups compared to controls.

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G1/S phase arrest.

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